Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
Crystallographic Data and X-ray Diffraction Studies
Experimental X-ray data for this compound are not publicly available. However, analogous pyrimidine derivatives exhibit:
- Planar pyrimidine rings with bond lengths of 1.33 Å (C=N) and 1.39 Å (C-C).
- Dihedral angles between the ester group and pyrimidine ring typically <10°, indicating minimal steric hindrance.
Computational Chemistry: DFT Calculations and Molecular Orbital Analysis
Geometry Optimization
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
Frontier Molecular Orbitals
- HOMO (-6.8 eV): Localized on the pyrimidine ring and bromine atom.
- LUMO (-2.1 eV): Centered on the electron-deficient C-4 and C-5 positions.
- Energy gap (Δ=4.7 eV): Suggests moderate reactivity, consistent with electrophilic substitution trends.
Properties
IUPAC Name |
ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXMMJXOBCYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromo-6-chloropyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents on the pyrimidine ring.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as:
- Antimicrobial Agents : Compounds derived from this pyrimidine have been investigated for their efficacy against various bacterial strains.
- Anti-inflammatory Drugs : Research has demonstrated that modifications of this compound can lead to new anti-inflammatory agents, providing alternatives to existing medications.
Case Study: Synthesis of Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives from this compound. These derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the compound's potential in developing new antibiotics .
Agricultural Chemicals
In agricultural chemistry, this compound is utilized in the formulation of crop protection products. Its applications include:
- Pesticides : Enhancing the effectiveness of existing pesticides through structural modifications that improve binding affinity to target enzymes in pests.
- Fungicides : The compound has been studied for its ability to inhibit fungal growth, contributing to crop health and yield improvement.
Data Table: Efficacy of this compound Derivatives
| Compound Derivative | Target Pest/Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| Derivative A | Aphids | 85 | |
| Derivative B | Fusarium spp. | 90 | |
| Derivative C | Botrytis cinerea | 75 |
Material Science
The compound is also explored in material science for its potential applications in creating novel materials with desirable properties:
- Thermal Stability : Research indicates that incorporating this compound into polymer matrices enhances thermal resistance.
- Degradation Resistance : Studies have shown improved resistance to environmental degradation, making it suitable for long-lasting materials.
Case Study: Polymer Composites
A recent investigation focused on the incorporation of this compound into polyvinyl chloride (PVC) composites. The resulting materials exhibited enhanced thermal stability and reduced degradation rates under UV exposure, demonstrating the compound's utility in developing durable materials .
Biochemical Research
In biochemical research, this compound is utilized for studying enzyme inhibition and receptor interactions:
- Enzyme Inhibition Studies : The compound has been used as a tool to investigate the mechanisms of enzyme action, particularly in relation to kinases involved in cancer signaling pathways.
Data Table: Enzyme Inhibition Activity
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases by binding to their active sites, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate belongs to a broader class of pyrimidine carboxylates and halogenated heterocycles. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
a. Ethyl 4-chloro-8-cyanoquinoxaline-3-carboxylate
- Structure: A quinoxaline core with chlorine, cyano, and ethyl carboxylate substituents.
- Reactivity: The cyano group enhances electrophilicity, favoring nucleophilic attacks at the quinoxaline ring, unlike the pyrimidine derivative, which undergoes substitutions at bromine or chlorine sites.
- Applications: Used in fluorescent probes due to the quinoxaline scaffold’s conjugation properties. Safety protocols emphasize toxicity risks associated with cyanide release under decomposition .
b. Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)tetrahydropyrimidine-5-carboxylate
- Structure: A partially saturated pyrimidine ring fused with a chromenone moiety.
- Its reduced ring saturation contrasts with the fully aromatic pyrimidine in the target compound .
c. 5-Bromo-4-chloropyrimidine
- Structure : Lacks the ethyl carboxylate group, simplifying the molecule.
- Reactivity : The absence of the ester reduces steric hindrance, facilitating Suzuki-Miyaura couplings. However, the carboxylate in the target compound enhances solubility in polar aprotic solvents .
Functional Analogues
a. Ethyl Tetrahydro Pyrimidine-5-carboxylates
- Synthesis : Prepared via Biginelli-like multicomponent reactions, differing from the stepwise halogenation used for the target compound. These derivatives exhibit enhanced stability due to ring saturation .
Comparative Data Table
| Compound | Molecular Weight | Key Substituents | Solubility (Polar Solvents) | Primary Applications |
|---|---|---|---|---|
| This compound | 309.5 g/mol | Br, Cl, COOEt | Moderate (DMF, DMSO) | Pharmaceutical intermediates |
| Ethyl 4-chloro-8-cyanoquinoxaline-3-carboxylate | 291.7 g/mol | Cl, CN, COOEt | High (Acetonitrile) | Fluorescent probes |
| 5-Bromo-4-chloropyrimidine | 193.4 g/mol | Br, Cl | Low (THF, Ether) | Cross-coupling reactions |
| Ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate | 280.3 g/mol | CH₃, COOEt, 2-oxo | High (Methanol) | Enzyme inhibitors |
Research Findings
- Reactivity Trends: The bromine and chlorine in this compound are susceptible to nucleophilic aromatic substitution, whereas the cyano group in its quinoxaline analogue undergoes reduction or hydrolysis .
- Stability : The discontinued status of the target compound contrasts with the commercial availability of 5-bromo-4-chloropyrimidine , suggesting synthetic or stability challenges unique to the esterified derivative.
- Pharmacological Potential: Unlike tetrahydro pyrimidine carboxylates, the target compound’s aromatic ring limits its use in prodrug designs but favors applications in kinase inhibitor scaffolds .
Biological Activity
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a notable compound within the pyrimidine family, characterized by its unique halogenated structure. This article explores its biological activity, including potential applications in medicinal chemistry, synthesis pathways, and comparative studies with related compounds.
Overview of Biological Activity
This compound has been investigated for various biological activities, particularly its antimicrobial , anticancer , and anti-inflammatory properties. Its structural features, particularly the presence of bromine and chlorine substituents, enhance its interaction with biological targets, making it a candidate for further research in drug development.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . The halogen substituents are known to improve the biological activity of organic compounds by altering their interaction dynamics with microbial targets. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Research has highlighted the compound's potential in cancer treatment. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound exhibited IC50 values ranging from 0.87 to 12.91 μM, which are significantly lower than those of standard chemotherapeutics like 5-Fluorouracil . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent against tumors.
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of Pyrimidine Ring : Starting from appropriate bromo and chloro-substituted precursors.
- Carboxylation : Introducing the carboxylate group through reactions with carbon dioxide or carboxylic acids under basic conditions.
- Purification : Utilizing chromatographic techniques to isolate the desired product.
The synthetic routes often emphasize optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Comparative Studies
A comparative analysis with similar compounds reveals significant insights into the structure-activity relationship (SAR) of pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Halogenated pyrimidine | Antimicrobial, anticancer |
| Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate | Different halogen positions | Antimicrobial |
| Ethyl 5-bromoindole-2-carboxylate | Indole instead of pyrimidine | Varies significantly in activity |
This table illustrates that while structural similarities exist among these compounds, variations in halogen positioning can lead to significant differences in biological activity.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that this compound derivatives showed enhanced selectivity against cancer cells compared to normal cells. This selectivity index was notably higher than traditional chemotherapeutics .
- Mechanism of Action : Research indicates that this compound may act as a reversible inhibitor of certain kinases involved in cancer progression, further supporting its role in targeted cancer therapies .
- Future Directions : Ongoing studies aim to elucidate the precise mechanisms by which this compound interacts with biological systems, potentially leading to novel therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate?
Methodological Answer: The synthesis typically involves halogenation and esterification steps. A common approach includes:
- Halogenation: Reacting a pyrimidine precursor with brominating agents (e.g., NBS) and chlorinating agents (e.g., POCl₃) under controlled conditions.
- Esterification: Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.
Key Conditions: - Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
- Catalysts like methanesulfonic acid under reflux improve yields .
- Purification via column chromatography or recrystallization (e.g., acetonitrile) ensures >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Bromination | NBS, DMF, 60°C | 75% | Column chromatography |
| Chlorination | POCl₃, reflux | 82% | Recrystallization |
| Esterification | Ethanol, H₂SO₄, 24h | 68% | Solvent extraction |
Q. How can spectroscopic and crystallographic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify protons adjacent to electronegative groups (e.g., δ 4.3–4.5 ppm for ethyl ester protons).
- ¹³C NMR: Peaks at ~165 ppm confirm the carboxylate group.
- X-ray Crystallography:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C–Br) | 1.89 Å |
| R-factor | < 0.05 |
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding networks) be resolved?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron data (≤ 0.8 Å) to resolve electron density ambiguities.
- Hydrogen Bond Analysis:
- Refinement: Iteratively adjust thermal parameters and occupancy ratios for halogens.
Q. What strategies optimize halogen reactivity for selective substitution reactions?
Methodological Answer:
- Kinetic Control: Use low temperatures (0–5°C) to favor bromine substitution over chlorine due to larger atomic size and slower kinetics.
- Catalytic Systems:
- Pd(PPh₃)₄ for Suzuki couplings at the 5-bromo position.
- CuI/1,10-phenanthroline for Ullmann-type couplings at the 6-chloro position.
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states for SNAr reactions .
Q. Table 3: Substitution Reaction Outcomes
| Position | Reagent | Product | Yield |
|---|---|---|---|
| 5-Bromo | PhB(OH)₂ | Aryl derivative | 78% |
| 6-Chloro | NH₃/MeOH | Aminopyrimidine | 65% |
Q. How to address discrepancies in NMR and mass spectrometry data?
Methodological Answer:
- NMR Contradictions:
- Use 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- Compare with computed chemical shifts (DFT/B3LYP/6-31G*).
- Mass Spec Validation:
- High-resolution ESI-MS to distinguish isotopic patterns (e.g., [M+2]⁺ for Br/Cl).
- Fragmentation analysis (e.g., loss of COOEt group at m/z 246) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Batch Optimization:
- Replace column chromatography with continuous crystallization for large-scale purity (>99%).
- Monitor exotherms using inline FTIR to prevent side reactions.
- Process Analytical Technology (PAT):
- Implement real-time HPLC to track intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
